2-(2-Aminoethyl)phenol hydrochloride
Overview
Description
2-(2-Aminoethyl)phenol hydrochloride is a chemical compound with the molecular formula C8H12ClNO and a molecular weight of 173.64 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-(2-Aminoethyl)phenol hydrochloride consists of an aromatic phenol ring with an aminoethyl group attached to it . The presence of both the phenol and aminoethyl groups contribute to its unique chemical properties.Chemical Reactions Analysis
While specific chemical reactions involving 2-(2-Aminoethyl)phenol hydrochloride are not detailed in the available resources, phenols, in general, are known to undergo electrophilic aromatic substitution reactions . Oxidation of phenols typically yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
2-(2-Aminoethyl)phenol hydrochloride is a solid at room temperature . It has a density of 1.1±0.1 g/cm³, a boiling point of 258.0±15.0 °C at 760 mmHg, and a flash point of 109.9±20.4 °C .Scientific Research Applications
Saluretic and Diuretic Effects
2-(2-Aminoethyl)phenol hydrochloride and its analogues have been studied for their potential saluretic and diuretic effects. Research conducted in 1983 by Deana et al. found that certain fused-ring analogues of 2-(aminomethyl)phenol, such as 2-(aminomethyl)-4-chloro-1-naphthalenol hydrochloride, displayed significant activity in this regard when tested in rats and dogs (Deana et al., 1983).
Synthesis of Isoxazole Derivatives
In the field of organic chemistry, 2-(2-Aminoethyl)phenol hydrochloride has been used in the synthesis of novel compounds. Sahu et al. (2009) conducted a study where substituted aryl-N-chalconyl aminophenols were synthesized and later treated with hydroxylamine hydrochloride, demonstrating the compound's utility in creating novel isoxazole derivatives with potential analgesic and antimicrobial activities (Sahu et al., 2009).
Antioxidant and Radical Scavenger Activity
The phenolic compounds like 2-(2-Aminoethyl)phenol hydrochloride have been studied for their antioxidant properties. Dinis, Maderia, and Almeida (1994) investigated the action of phenolic derivatives as inhibitors of lipid peroxidation and as peroxyl radical scavengers, suggesting a potential role in protecting against oxidative stress (Dinis et al., 1994).
Enzyme-Catalyzed Polymerization
2-(2-Aminoethyl)phenol hydrochloride has been utilized in enzyme-catalyzed polymerization processes. A study by Ghan et al. (2003) presented the polymerization of phenol, including 4-(2-aminoethyl) phenol hydrochloride, within layer-by-layer assembled microcapsules, indicating its role in bio-polymerization processes (Ghan et al., 2003).
Safety and Hazards
properties
IUPAC Name |
2-(2-aminoethyl)phenol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-6-5-7-3-1-2-4-8(7)10;/h1-4,10H,5-6,9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMXXIIQYRYQPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199375 | |
Record name | Phenol, 2-(2-aminoethyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5136-97-0 | |
Record name | o-Tyramine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005136970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-(2-aminoethyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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